molecular formula C16H23N3O5 B2364567 N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 1396850-57-9

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2364567
CAS No.: 1396850-57-9
M. Wt: 337.376
InChI Key: RMWDUXVGUGBSBG-UHFFFAOYSA-N
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Description

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound characterized by the presence of a furan ring, a piperidine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives.

Scientific Research Applications

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide.

Uniqueness

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-23-9-5-17-14(20)15(21)18-10-12-2-6-19(7-3-12)16(22)13-4-8-24-11-13/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWDUXVGUGBSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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